6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound with significant implications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 175.23 g/mol. This compound is characterized by its unique imidazo[1,2-b]pyrazole scaffold, which is known for its biological activity and potential therapeutic applications. The compound typically exhibits a purity of around 95% and is utilized in various research contexts, particularly in biochemical studies involving enzyme interactions and signaling pathways .
The synthesis of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole can be achieved through several methods, notably involving a three-component reaction (3CR) that utilizes isocyanides, aldehydes, and hydrazines. A prominent method involves microwave-assisted synthesis which enhances the efficiency and yield of the reaction.
The molecular structure of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole features a bicyclic arrangement consisting of an imidazole ring fused to a pyrazole ring.
CN1C=CN2C1=CC(=N2)C3CCC3
SVBKBYNNDZZJDU-UHFFFAOYSA-N
This structure allows for various interactions with biological targets, making it a focal point for drug development.
The compound participates in several chemical reactions that enhance its utility in synthetic chemistry.
The mechanism by which 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects primarily involves interactions with various enzymes and cellular pathways.
Understanding the physical and chemical properties of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is essential for its application in research.
The applications of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole span various scientific fields:
Bicyclic heterocycles constitute a cornerstone of medicinal chemistry, with the imidazo[1,2-b]pyrazole scaffold emerging as a privileged structure in modern drug discovery. This fused heterocyclic system combines the imidazole and pyrazole rings, creating a planar, electron-rich framework capable of diverse biological interactions. The historical significance of such bicyclic systems traces back to the mid-20th century when natural pyrazole derivatives were first isolated from watermelon seeds [3]. Over subsequent decades, systematic exploration revealed that imidazo[1,2-b]pyrazole derivatives exhibit a broad pharmacological profile, including anti-inflammatory, antimicrobial, and notably, anticancer activities [3] [5]. The scaffold’s versatility is evidenced by its presence in clinical agents across therapeutic areas, though its application in oncology has garnered particular research interest since the early 2010s. This attention surge stems from the scaffold’s demonstrated capacity to inhibit key oncogenic kinases and modulate cancer cell proliferation pathways, positioning it as a critical pharmacophore in targeted cancer therapeutics [5] [7].
Table 1: Evolution of Imidazo[1,2-b]pyrazole Research
Time Period | Key Developments | Therapeutic Focus |
---|---|---|
Pre-2000 | Isolation of natural pyrazoles; Synthetic methodology development | NSAIDs, Analgesics |
2000-2010 | Rational design of bicyclic variants; Early kinase inhibition studies | Anti-inflammatory agents |
2010-Present | Targeted anticancer derivatives; Structure-Activity Relationship (SAR) optimization | Oncology (kinase inhibition) |
The imidazo[1,2-b]pyrazole system functions as a strategic bioisostere for indole derivatives, addressing pharmacological limitations while retaining target affinity. This isosteric replacement capitalizes on analogous electronic distributions and hydrogen-bonding capabilities, though critical differences exist. Unlike the indole scaffold, the imidazo[1,2-b]pyrazole core features two adjacent nitrogen atoms within its fused ring system, enhancing dipole moments and creating distinct hydrogen-bond acceptor patterns [6] [9]. This electronic redistribution improves solubility profiles and enables stronger interactions with polar enzyme pockets, particularly in kinase binding domains. The bioisosteric relationship extends to functional group positioning, where the 6- and 7-positions of imidazo[1,2-b]pyrazole effectively mimic the 5- and 6-positions of indole scaffolds in target engagement [9]. Computational analyses confirm conserved π-π stacking capabilities between these systems, though the imidazo[1,2-b]pyrazole exhibits superior metabolic stability due to reduced susceptibility to cytochrome P450-mediated oxidation at the fused ring junction [6]. These attributes collectively validate its application as a "switchable" bioisostere in lead optimization programs targeting indole-responsive biological pathways.
Table 2: Comparative Analysis: Indole vs. Imidazo[1,2-b]pyrazole
Property | Indole Scaffold | Imidazo[1,2-b]pyrazole | Pharmacological Impact |
---|---|---|---|
Aromatic System | Benzopyrole | Diazabicyclic | Enhanced dipole moments |
H-Bond Acceptors | 1 (if N-unsubstituted) | 3 nitrogen atoms | Improved polar interactions |
Metabolic Stability | Moderate (C2/C3 oxidation) | High | Reduced clearance |
Electron Density | Delocalized, highest at C3 | Delocalized, N7 emphasis | Differential target engagement |
Strategic substitution at the C6 and N1 positions profoundly influences the biological activity profile of imidazo[1,2-b]pyrazole derivatives. The incorporation of a cyclobutyl moiety at C6 represents a calculated departure from conventional alkyl substituents, leveraging the ring’s unique steric and electronic properties. Cyclobutyl induces moderate ring strain (∼110 kJ/mol) that subtly distorts the core scaffold, optimizing it for selective kinase binding pockets [4] [5]. This geometric perturbation, combined with the group’s lipophilic character, enhances membrane permeability while maintaining metabolic stability—a balance often unattainable with larger cycloalkyl groups [10]. Biological evaluations confirm that C6-cyclobutyl derivatives exhibit superior antiproliferative activity compared to their cyclopropyl or cyclopentyl analogues, particularly against A549 (lung) and HepG-2 (liver) cancer cell lines [5].
Concurrently, the N1-methyl group serves multiple critical functions: steric blockade of metabolic sites, electronic modulation of the adjacent nitrogen, and hydrophobic pocket occupation. Methylation at N1 significantly reduces oxidative metabolism compared to unsubstituted analogues or those with bulky N1 substituents [4]. Crucially, this compact alkyl group maintains favorable ligand efficiency metrics while enabling optimal orientation within ATP-binding clefts. Structure-Activity Relationship (SAR) studies demonstrate that replacing the methyl group with ethyl or cyclobutylmethyl chains diminishes anticancer potency, likely due to steric clashes in constrained kinase domains [5] [6] [10].
The synergistic effect of these moieties is exemplified by 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole itself. Molecular docking analyses reveal that the cyclobutyl group anchors into a hydrophobic subpocket, while the N-methyl group prevents undesirable hydrogen bonding that could reduce cellular penetration [4] [5]. This configuration has yielded IC₅₀ values consistently below 10 μM across multiple cancer cell lines, validating the pharmacophoric significance of this substitution pattern in oncological applications [5].
Table 3: Structural Analogues and Biological Activities
Compound Name | C6 Substituent | N1 Substituent | Notable Biological Activity |
---|---|---|---|
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole | Cyclobutyl | Methyl | Broad-spectrum anticancer activity (IC₅₀ < 10 μM) |
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide | Cyclopropyl | Ethyl | Moderate kinase inhibition |
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol | Cyclobutyl | Cyclobutylmethyl | Reduced potency vs. methyl analogue |
6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole | Cyclobutyl | Cyclobutylmethyl | Primarily research chemical |
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4